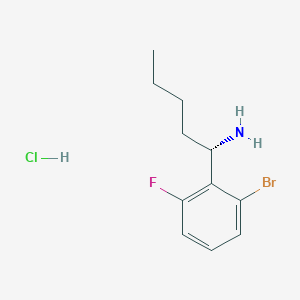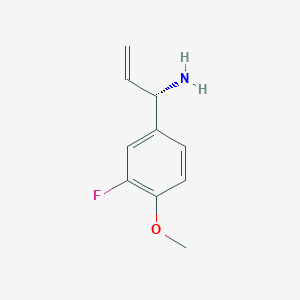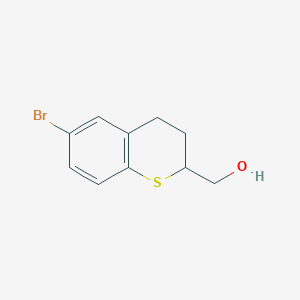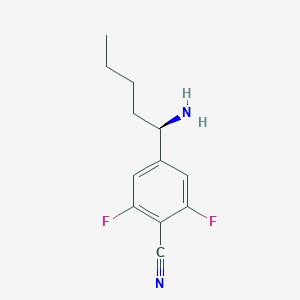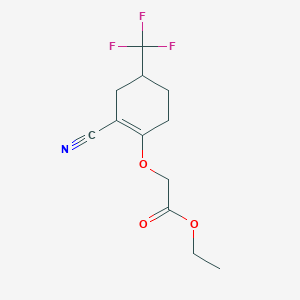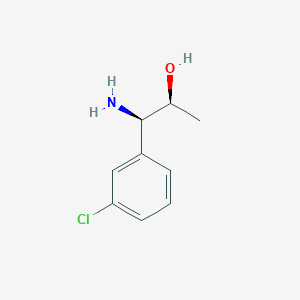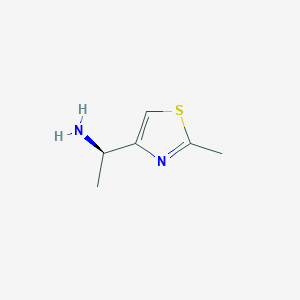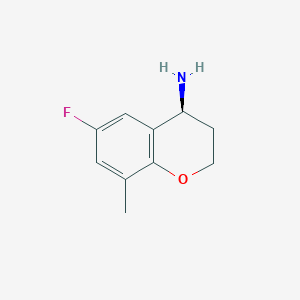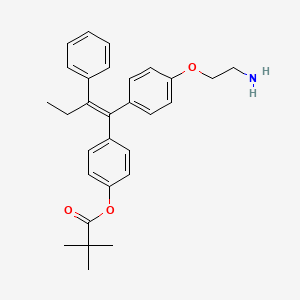
(E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate is an organic compound with a complex structure that includes phenyl groups, an aminoethoxy group, and a pivalate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate phenyl and aminoethoxy precursors, followed by a series of reactions such as esterification, reduction, and substitution to achieve the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
化学反応の分析
Types of Reactions
(E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or treatments.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties can enhance the performance and functionality of industrial products.
作用機序
The mechanism of action of (E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to (E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate include:
- 2-(2-(Dimethylamino)ethoxy)ethanol
- Other phenyl pivalate derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features
特性
分子式 |
C29H33NO3 |
|---|---|
分子量 |
443.6 g/mol |
IUPAC名 |
[4-[(E)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C29H33NO3/c1-5-26(21-9-7-6-8-10-21)27(22-11-15-24(16-12-22)32-20-19-30)23-13-17-25(18-14-23)33-28(31)29(2,3)4/h6-18H,5,19-20,30H2,1-4H3/b27-26+ |
InChIキー |
LIVBQLOUDGYQFL-CYYJNZCTSA-N |
異性体SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN)\C2=CC=C(C=C2)OC(=O)C(C)(C)C)/C3=CC=CC=C3 |
正規SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN)C2=CC=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


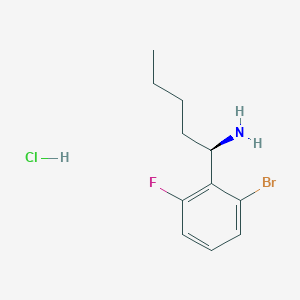
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13045096.png)
![7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13045102.png)
![4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13045112.png)
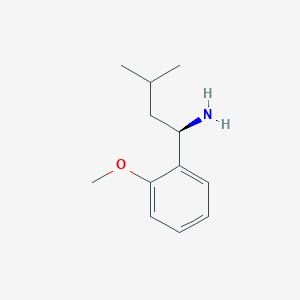
![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045120.png)
